molecular formula C6H13N5 B608072 Imeglimin CAS No. 775351-65-0

Imeglimin

货号: B608072
CAS 编号: 775351-65-0
分子量: 155.20 g/mol
InChI 键: GFICWFZTBXUVIG-SCSAIBSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imeglimin is a novel oral antidiabetic drug classified as a "glimin," targeting mitochondrial bioenergetics to improve glucose metabolism. Its chemical structure, (6R)-(+)-4-dimethylamino-2-imino-6-methyl-1,2,5,6-tetrahydro-1,3,5-triazine hydrochloride, enables unique dual mechanisms: enhancing insulin sensitivity and preserving pancreatic β-cell function . This compound reduces reactive oxygen species (ROS) production, improves mitochondrial integrity, and inhibits hepatic glucose production, making it effective in managing type 2 diabetes mellitus (T2DM) . Clinical trials demonstrate significant HbA1c reductions (0.5–1.0%) with a favorable safety profile, including lower gastrointestinal (GI) adverse effects compared to metformin .

准备方法

Synthetic Routes and Reaction Conditions: Imeglimin hydrochloride can be synthesized through a series of chemical reactions involving the formation of a tetrahydrotriazine ring. The synthesis typically involves the reaction of an aldehyde with metformin under specific conditions . The reaction conditions include the use of solvents such as acetone, methanol, toluene, and formic acid in specific proportions .

Industrial Production Methods: The industrial production of this compound hydrochloride involves high-performance thin-layer chromatography (HPTLC) for both bulk and tablet forms. The method utilizes a mobile phase of acetone, methanol, toluene, and formic acid, with chromatographic separation achieved on silica gel TLC plates .

化学反应分析

Imeglimin undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which are essential for its metabolic processing.

    Reduction: Reduction reactions are also involved in the metabolic pathways of this compound.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine and bromine are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites that are excreted unchanged in urine, indicating a low extent of metabolism .

科学研究应用

Imeglimin has a wide range of scientific research applications, including:

相似化合物的比较

Structural and Functional Comparison

2.1.1. Metformin
  • Mechanism : Both imeglimin and metformin activate AMP-activated protein kinase (AMPK) and inhibit hepatic gluconeogenesis. However, this compound uniquely upregulates mitochondrial complex III and preserves β-cell mass by reducing apoptosis, whereas metformin inhibits complex I and lacks direct β-cell protective effects .
  • Efficacy : In diabetic zebrafish models, this compound (82.3 ± 5.2 mg/dL FBS) showed comparable glucose-lowering effects to metformin (74.0 ± 5.1 mg/dL) but with enhanced mitochondrial benefits .
  • Safety : this compound exhibits fewer GI side effects (e.g., diarrhea: 10–15% vs. 20–30% for metformin) .
Parameter This compound Metformin
Target Mitochondria, ULK1–TXNIP–NLRP3 axis Mitochondrial complex I
β-Cell Protection Reduces ROS, inhibits apoptosis No direct effect
HbA1c Reduction -0.94% to -1.00% -1.0% to -1.5%
Adverse Effects Mild GI disturbances Frequent GI disturbances, lactic acidosis
2.1.2. Novel this compound Derivatives

Synthetic aryl derivatives (e.g., 3b , 3g ) exhibit superior antidiabetic activity in zebrafish models compared to this compound and metformin, with fasting blood sugar (FBS) reductions to 72.3 ± 7.2 mg/dL (3b) and 72.7 ± 4.3 mg/dL (3g) versus 82.3 ± 5.2 mg/dL for this compound . These derivatives enhance insulin secretion via nitrogen lone-pair interactions in their triazine cores .

Compound FBS (mg/dL) Mechanistic Advantage
This compound 82.3 ± 5.2 Mitochondrial ROS suppression
3b 72.3 ± 7.2 Enhanced SIRT1/GSK-3β binding
3g 72.7 ± 4.3 Pyridine moiety improves stability

Pharmacodynamic Differences

  • Mitochondrial Effects : this compound improves complex III activity without inhibiting complex I, unlike metformin . This preserves cellular energy production while reducing oxidative stress.
  • Neuroprotection : this compound crosses the blood-brain barrier (BBB) and suppresses neuroinflammation via ULK1–TXNIP–NLRP3 axis modulation, a feature absent in other glimins .
  • Lipid Metabolism: this compound enhances fatty acid oxidation and suppresses de novo lipogenesis in the liver, outperforming metformin in improving hepatic steatosis .

Clinical and Preclinical Findings

Efficacy in T2DM

  • Monotherapy: this compound (1500 mg BID) reduced HbA1c by -1.00% (vs. placebo) in a 24-week trial .
  • Combination Therapy : With sitagliptin, this compound achieved additive HbA1c reductions (-0.6%) without increased hypoglycemia risk .

Therapeutic Advantages and Limitations

Advantages

  • Multiorgan Benefits : Beyond glycemic control, this compound improves endothelial function (prevents mitochondrial permeability transition pore opening) and mitigates cognitive impairment in diabetic models .
  • β-Cell Preservation : Reduces apoptosis by 40–50% in db/db mice, a critical advantage in progressive T2DM .

Limitations

  • Cost : Priced higher than generic metformin in markets like Japan.
  • Long-Term Data: Limited evidence on cardiovascular outcomes or use in severe renal impairment.

生物活性

Imeglimin is a novel oral antidiabetic agent that has garnered attention for its unique mechanism of action, primarily targeting mitochondrial bioenergetics. This compound is structurally related to metformin and has been shown to exert significant biological effects on glucose metabolism, insulin secretion, and mitochondrial function. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound's mechanism of action is distinct from other antihyperglycemic agents. It primarily enhances mitochondrial function, which is crucial for energy metabolism in cells. The drug modulates the activity of mitochondrial respiratory chain complexes, thereby improving ATP production while reducing reactive oxygen species (ROS) generation .

Key Biological Effects:

  • Mitochondrial Function : this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation occurs in hepatocytes and mouse liver tissues, although its potency is lower than that of metformin .
  • Insulin Secretion : this compound enhances glucose-stimulated insulin secretion (GSIS) by improving β-cell responsiveness to glucose. It increases intracellular calcium levels, which promotes insulin granule exocytosis . Additionally, it reduces β-cell apoptosis by mitigating glucotoxicity through improved mitochondrial integrity .
  • Glucose Uptake : The compound facilitates increased glucose uptake in skeletal muscles and decreases hepatic glucose production, contributing to overall glycemic control .

Clinical Efficacy

Several clinical trials have investigated the efficacy of this compound in patients with type 2 diabetes. Notably, phase 3 trials have confirmed its effectiveness as both monotherapy and combination therapy.

Summary of Clinical Trials:

StudyPopulationTreatment DurationHbA1c ReductionSafety Profile
TIMES 1Japanese patients with T2DM24 weeks-0.87% vs placeboSimilar to placebo
TIMES 2Caucasian patients with T2DM12 weeks-0.72% when combined with sitagliptinAdequate tolerability
Phase 2 TrialMixed population with T2DM18 weeksSignificant improvement in insulin sensitivitySafety monitored throughout

In these studies, this compound demonstrated a significant reduction in HbA1c levels compared to placebo, indicating its potential as an effective treatment option for managing type 2 diabetes.

Safety Profile

This compound has shown a favorable safety profile across multiple studies. Adverse events reported were comparable to those experienced by placebo groups. The most common side effects included gastrointestinal disturbances but were generally mild and manageable .

Case Studies

  • Case Study on Monotherapy : In a study involving Japanese patients, this compound monotherapy resulted in a significant reduction in HbA1c levels (-0.94%) after 24 weeks, demonstrating its effectiveness as a standalone treatment option .
  • Combination Therapy Case : In another trial assessing this compound as an add-on to metformin and sitagliptin, it was found to enhance glycemic control effectively without increasing the incidence of adverse effects compared to monotherapy .

常见问题

Basic Research Questions

Q. What experimental models are most suitable for investigating Imeglimin’s mitochondrial mechanism of action?

this compound’s mitochondrial effects, such as enhancing complex II activity and ATP synthesis, can be studied using in vitro models (e.g., pancreatic beta-cell lines or isolated mitochondria) to assess respiratory chain flux and reactive oxygen species (ROS) modulation . In vivo models, such as high-fat diet-induced diabetic rodents or genetic models of insulin resistance, are critical for evaluating systemic effects on glucose homeostasis and beta-cell mass . Combining these approaches allows cross-validation of mitochondrial efficacy and identification of tissue-specific responses.

Q. How should clinical trials be designed to assess this compound’s efficacy as monotherapy versus add-on therapy?

Trials should stratify participants by baseline HbA1c, beta-cell function, and prior treatments. For monotherapy, use a placebo-controlled, double-blind design with primary endpoints like HbA1c reduction (−0.5–1.0%) and fasting plasma glucose (FPG) changes . For add-on studies (e.g., with metformin or DPP-4 inhibitors), ensure dose-ranging arms (e.g., 1,000–1,500 mg twice daily) and monitor secondary outcomes such as insulin secretion indices or postprandial endothelial function . Meta-analyses of existing RCTs suggest pooling data only from trials with comparable protocols to avoid heterogeneity .

Q. What biomarkers are indicative of this compound’s impact on beta-cell function in preclinical studies?

Key biomarkers include:

  • Proinsulin-to-insulin ratio : Reductions suggest improved beta-cell processing .
  • Glucose-stimulated insulin secretion (GSIS) : Measured via hyperglycemic clamps or in vitro assays .
  • Beta-cell mass : Quantified histologically in animal models using markers like insulin-positive cell area . Mitochondrial biomarkers (e.g., ATP/ADP ratio, ROS levels) should also be assessed to confirm mechanism-specific effects .

Advanced Research Questions

Q. How can researchers reconcile contradictions in clinical trial data on this compound’s HbA1c-lowering efficacy?

Discrepancies may arise from differences in trial duration, patient populations (e.g., baseline HbA1c >8.0% vs. <7.5%), or concomitant therapies. For example, a meta-analysis of three RCTs showed a −0.63% HbA1c reduction, but smaller studies (e.g., n=10 in retrospective analyses) lacked statistical power . Advanced methods include:

  • Subgroup analyses stratifying by diabetes duration or insulin resistance severity.
  • Pharmacodynamic modeling to identify dose-response relationships obscured by variable adherence .
  • Multi-omics approaches (e.g., metabolomics) to uncover patient-specific response predictors .

Q. What methodologies are recommended for evaluating this compound’s long-term cardiovascular (CV) safety and endothelial benefits?

Preclinical studies suggest CV protection via improved endothelial function, measured by flow-mediated dilation (FMD) . In humans, propose:

  • Prospective cohort studies with CV endpoints (e.g., major adverse cardiac events) over 3–5 years.
  • Imaging techniques (e.g., carotid intima-media thickness) to assess vascular changes.
  • Biomarker panels (e.g., hs-CRP, nitric oxide metabolites) to link glycemic control to CV outcomes .

Q. How can interspecies differences in this compound’s pharmacokinetics (PK) be addressed during drug development?

this compound’s PK profile varies across species (e.g., rats vs. humans). Strategies include:

  • Allometric scaling to predict human clearance and volume of distribution from animal data .
  • In vitro hepatocyte assays to compare metabolic pathways (e.g., CYP450 involvement).
  • Population PK modeling in early-phase trials to account for variability in absorption/excretion .

Q. Methodological Guidance

Q. What statistical approaches are optimal for analyzing this compound’s dual effects on glycemic control and mitochondrial function?

Use mixed-effects models to handle repeated measures (e.g., HbA1c at 0, 12, 24 weeks) and adjust for covariates like baseline FPG . For mitochondrial data (e.g., ATP synthesis rates), apply non-parametric tests if normality assumptions are violated. Bayesian frameworks can integrate preclinical and clinical data to quantify mechanistic confidence .

Q. How should researchers design studies to investigate this compound’s potential synergy with SGLT-2 inhibitors or GLP-1 agonists?

  • Factorial designs : Test this compound ± SGLT-2 inhibitors with primary outcomes combining HbA1c and weight changes.
  • Mechanistic sub-studies : Use hyperinsulinemic-euglycemic clamps to dissect insulin sensitivity vs. secretion effects .
  • Safety monitoring : Track gastrointestinal adverse events (common with this compound) and volume depletion risks (linked to SGLT-2 inhibitors) .

属性

IUPAC Name

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-4-8-5(7)10-6(9-4)11(2)3/h4H,1-3H3,(H3,7,8,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFICWFZTBXUVIG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N=C(NC(=N1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1N=C(NC(=N1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228237
Record name Imeglimin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775351-65-0
Record name Imeglimin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775351-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imeglimin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775351650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imeglimin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imeglimin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMEGLIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU226QGU97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 4 L two neck flask charged with 662 g (4 mol) metformin HCl and 1600 mL MeOH was stirred with a magnetic bar at 750 rpm at room temperature with a water bath. To this suspension was added sodium hydroxide 160 g (4 mol) in 200 mL water through one dropping funnel. At the same time acetaldehyde 226 mL (4 mol) in 400 mL of MeOH in another funnel was added to the mixture. The addition of NaOH solution finished in 70 minutes whereas the addition of acetaldehyde finished in 100 minutes. Then, the reaction mixture was filtered through celite to remove the sodium chloride. The solution was concentrated to give a white solid that was extracted with 1.2 L of hot ethanol to give a suspension. After filtration, the ethanol solution was concentrated to give a pale yellow solid, 520 g, yield is 84%.
[Compound]
Name
two
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
662 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
226 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。